molecular formula C12H10N4O2S B2641990 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea CAS No. 343373-49-9

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea

Cat. No.: B2641990
CAS No.: 343373-49-9
M. Wt: 274.3
InChI Key: KJDOIUIINSOTRS-UHFFFAOYSA-N
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Description

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

The synthesis of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-oxo-1H-pyrimidin-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-10(8-4-2-1-3-5-8)16-12(19)15-9-6-7-13-11(18)14-9/h1-7H,(H3,13,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDOIUIINSOTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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